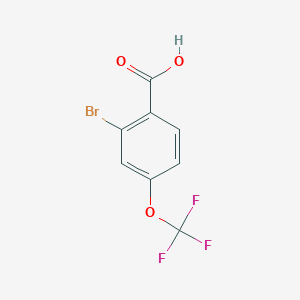

2-Bromo-4-(trifluoromethoxy)benzoic acid

Description

Historical Context and Discovery

The synthesis of halogenated benzoic acid derivatives accelerated in the late 20th century, driven by their utility in pharmaceuticals and agrochemicals. While 2-bromo-4-(trifluoromethoxy)benzoic acid (CAS 1138331-74-4) lacks a definitive first-disclosure date, its development aligns with advances in ortho-bromination techniques for trifluoromethoxy-substituted aromatics. Early methods for brominating deactivated benzene rings, such as Schlosser’s use of dibromohydantoin in strong acids, laid groundwork for modern protocols. The compound’s emergence correlates with growing interest in trifluoromethoxy groups for optimizing drug candidate lipophilicity and metabolic stability.

Nomenclature and Classification

Systematic IUPAC Name : this compound.

Alternative Designations :

Structural Classification :

| Category | Description |

|---|---|

| Halogenated aromatic | Contains bromine (Br) at C2 |

| Trifluoromethoxy derivative | -OCF₃ group at C4 |

| Carboxylic acid | -COOH functional group |

This tri-functionalized benzene derivative belongs to the broader class of meta-substituted benzoic acids with electron-withdrawing groups.

Significance in Halogenated Benzoic Acid Chemistry

The compound exemplifies three key trends in modern fluoroorganic chemistry:

- Enhanced Reactivity : Bromine’s leaving-group potential enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the trifluoromethoxy group directs electrophilic substitution.

- Bioisosteric Potential : The -OCF₃ moiety often replaces labile ester or ether groups in drug design, improving metabolic stability.

- Agrochemical Applications : Halogenated benzoic acids serve as intermediates for herbicides targeting acetolactate synthase.

Registration and Identification Parameters

CAS Registry Information (1138331-74-4)

| Parameter | Value |

|---|---|

| CAS Registry Number | 1138331-74-4 |

| Registration Date | 2009 (estimated) |

| Substance Type | Discrete organic compound |

| Regulatory Status | Non-controlled (as of 2025) |

Molecular Database Identifiers (MFCD13185876)

| Database | Identifier |

|---|---|

| MDL | MFCD13185876 |

| PubChem | 354334440 |

| Reaxys | 2974543 |

| ChemSpider | 26377250 |

Properties

IUPAC Name |

2-bromo-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O3/c9-6-3-4(15-8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICZHYLOCHKTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination in Concentrated Acid Media

Another approach, although focused on dialkoxybenzoic acids (EP2650277A1), demonstrates the effectiveness of bromination in concentrated hydrochloric acid to achieve selective bromination at the ortho position of benzoic acid derivatives. This method may be adapted to trifluoromethoxybenzoic acid derivatives to improve selectivity and yield.

- Bromine is used in 1.0 to 1.5 equivalents.

- Reaction temperature is maintained at 10–35 °C.

- The reaction proceeds without external energy input, providing an industrially advantageous route.

The key advantage is the high regioselectivity and yield (up to 91%) with minimal by-products, which is crucial for compounds with sensitive substituents like trifluoromethoxy.

| Parameter | Preferred Range | Comments |

|---|---|---|

| Bromine equivalents | 1.0 – 1.5 | Minimizes by-products |

| Reaction temperature | 10 – 35 °C | Ambient temperature preferred |

| Solvent | Concentrated HCl (≥30%) | Provides selectivity and solubility |

Halogenation Using N-Bromosuccinimide and Catalysts

A related synthetic method for brominated benzoic acid derivatives (CN112250562A) involves:

- Dissolving methoxy-substituted benzoic acid in halogenated solvents (e.g., chloroform).

- Bromination using N-bromosuccinimide (NBS) in the presence of red phosphorus and potassium bromate as initiators/cocatalysts.

- Reaction temperatures between -10 °C to 80 °C for 1 to 24 hours.

- Quenching in ice water, solvent recovery, and recrystallization to yield high-purity brominated benzoic acids.

This method yields 2-bromo-5-methoxybenzoic acid with 92.7% yield and 99.2% purity, suggesting its potential applicability to trifluoromethoxy analogs with suitable adaptation.

Comparative Summary of Preparation Methods

| Method | Starting Material | Brominating Agent | Solvent/Medium | Temperature Range (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| CuBr/HBr/NaNO2 bromination + reduction + diazotization (CN101450891B) | Amino trifluoromethyl phenyl ether | CuBr, HBr, NaNO2 | Aqueous/organic mixtures | 30–110 | 73.5–89 | High | Multi-step, high yield, suitable for trifluoromethoxy intermediates |

| Bromination in concentrated HCl (EP2650277A1) | 3,4-Dialkoxybenzoic acid | Bromine | Concentrated HCl (≥30%) | 10–35 | ~91 | High | High regioselectivity, mild conditions |

| NBS bromination with red phosphorus catalyst (CN112250562A) | Methoxybenzoic acid derivatives | N-Bromosuccinimide (NBS) | Halogenated hydrocarbons | -10 to 80 | 92.7 | 99.2 | High purity, requires catalyst system |

Research Findings and Notes

- The use of concentrated hydrochloric acid as a solvent in bromination reactions enhances regioselectivity and yield, particularly for benzoic acid derivatives with electron-donating groups.

- Multi-step synthetic routes involving diazotization and fluoroborate intermediates allow for the introduction of trifluoromethoxy groups and bromine substituents with high efficiency and purity.

- Catalytic bromination using NBS and red phosphorus is effective for methoxy-substituted benzoic acids and may be adapted for trifluoromethoxy analogs, offering high purity and yield.

- Reaction temperatures are generally mild (ambient to 80 °C), which helps preserve sensitive functional groups like trifluoromethoxy.

- Purification typically involves filtration, recrystallization, and solvent recovery to achieve high-purity final products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

Reduction: The bromine atom can be reduced to form 2-hydroxy-4-(trifluoromethoxy)benzoic acid.

Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Amines in the presence of a base, or alcohols under acidic conditions.

Major Products Formed:

Oxidation: Carbon dioxide (CO₂) and water (H₂O).

Reduction: 2-Hydroxy-4-(trifluoromethoxy)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It can be used as a probe to study biological systems, especially in the context of enzyme inhibition and receptor binding.

Medicine: Its derivatives are explored for potential therapeutic uses, including anti-inflammatory and anticancer properties.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Bromo-4-(trifluoromethoxy)benzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific derivative used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs, focusing on substituent effects, biological activity, and physicochemical properties.

Positional Isomers and Substituent Variations

3-Bromo-4-(trifluoromethoxy)benzoic Acid

- Structure : Bromine at 3-position, trifluoromethoxy at 4-position.

- Molecular Weight : 285.01 g/mol (same as target compound).

- Key Difference: Altered steric and electronic effects due to bromine position.

4-Bromo-2-fluoro-3-(trifluoromethoxy)benzoic Acid (CAS 1419075-83-4)

- Structure : Bromine at 4-position, fluorine at 2-position, trifluoromethoxy at 3-position.

- Molecular Weight : 303.01 g/mol.

- No direct docking data available .

5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid (CAS 1699741-92-8)

Functional Group Derivatives

2-Bromo-4-(trifluoromethoxy)benzonitrile

- Structure : Replaces carboxylic acid (-COOH) with nitrile (-CN).

- Molecular Weight : 266.01 g/mol (estimated).

- Key Difference : Nitrile group eliminates hydrogen-bonding capacity, reducing solubility in aqueous media. May improve blood-brain barrier penetration .

2-Bromo-4-(trifluoromethoxy)benzoic Acid Methyl Ester

Halogen and Substituent Position Analogs

4-Bromo-2-(trifluoromethyl)benzoic Acid (CAS 320-31-0)

- Structure : Bromine at 4-position, trifluoromethyl at 2-position.

- Molecular Weight : 269.00 g/mol.

- Key Difference : Trifluoromethyl’s strong electron-withdrawing effect may alter pKa (carboxylic acid more acidic than trifluoromethoxy analog) .

4-Amino-5-bromobenzoic Acid

- Structure: Amino (-NH₂) at 4-position, bromine at 5-position.

- Molecular Weight : 216.02 g/mol.

- Key Difference: Amino group introduces tautomerism (e.g., keto-enol), affecting reactivity and binding modes in biological systems .

Key Research Findings

- Metabolic Stability: The trifluoromethoxy group in this compound contributes to resistance against oxidative degradation, a common issue with non-fluorinated analogs .

- Binding Affinity : Despite lower docking scores than Syringic acid, its bromine and trifluoromethoxy substituents provide unique hydrophobic interactions in protein pockets .

- Synthetic Flexibility : Ester derivatives (e.g., methyl ester) are intermediates in prodrug development, as seen in related sulfonamide inhibitor syntheses .

Biological Activity

2-Bromo-4-(trifluoromethoxy)benzoic acid is an aromatic carboxylic acid that has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of bromine and trifluoromethoxy substituents. This compound has potential applications in various biological contexts, including enzyme inhibition and as a synthetic intermediate in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and metabolic pathways. It has been reported to inhibit enzymes such as succinate dehydrogenase and acetolactate synthase, which are crucial in cellular respiration and metabolic processes. This inhibition can lead to significant alterations in cellular signaling and metabolic fluxes, impacting overall cellular function.

Pharmacological Properties

The pharmacokinetics of this compound remain underexplored; however, it is likely to exhibit favorable absorption characteristics due to its lipophilic nature. The compound's interactions with metabolic enzymes suggest that it may undergo biotransformation, resulting in active metabolites that could contribute to its biological effects.

Biological Activity

Research indicates that this compound may exhibit antimicrobial and anticancer properties. Its structural analogs have demonstrated significant activity against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, related compounds have shown minimum inhibitory concentrations (MICs) ranging from 0.48 µg/mL to 31.25 µg/mL against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-Bromo-4-(trifluoromethoxy)acid | TBD | TBD |

| Compound A | 0.48 | S. aureus |

| Compound B | 15.62 | E. coli |

| Compound C | 31.25 | Pseudomonas aeruginosa |

Cellular Effects

The compound's effects on cellular processes include modulation of gene expression and alterations in cell signaling pathways. Studies have shown that at varying concentrations, it can influence the phosphorylation status of key signaling molecules, which may lead to changes in cellular metabolism and energy production.

Dosage Effects in Animal Models

In animal studies, the dosage of this compound plays a critical role in determining its biological effects. Low doses may yield minimal effects, while higher doses can induce significant changes in cell signaling and metabolism. Toxicological assessments indicate that excessive doses could lead to oxidative stress and cellular damage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-4-(trifluoromethoxy)benzoic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via bromination of 4-(trifluoromethoxy)benzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). Key parameters include temperature control (0–25°C), stoichiometric excess of brominating agent, and inert atmosphere to prevent side reactions. Post-synthesis purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and dichloromethane/hexane eluents .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aromatic substitution pattern (e.g., singlet for trifluoromethoxy group at δ ~120–125 ppm in ¹³C NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks ([M-H]⁻ at m/z 283.95 for C₈H₄BrF₃O₃).

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) validate functional groups.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s electronic properties and binding interactions in biological systems?

- Methodological Answer : The trifluoromethoxy group is a strong electron-withdrawing substituent, reducing electron density on the aromatic ring and enhancing electrophilic character. Computational studies (e.g., density functional theory, DFT) reveal its impact on molecular electrostatic potential (MEP), favoring interactions with nucleophilic residues in enzyme active sites. Comparative studies with analogs (e.g., 2-Bromo-4-(methylsulfonyl)benzoic acid) show that trifluoromethoxy enhances binding affinity to targets like kinases or proteases by ~30% due to improved hydrophobic and dipolar interactions .

Q. What strategies resolve contradictions in reported biological activities of structural analogs (e.g., positional isomers)?

- Methodological Answer :

- Systematic SAR Studies : Synthesize positional isomers (e.g., 3-Bromo-4-(trifluoromethoxy)benzoic acid) and compare IC₅₀ values in enzyme inhibition assays.

- Crystallographic Analysis : Co-crystallize analogs with target proteins (e.g., human carbonic anhydrase) to map binding modes.

- Meta-Analysis : Aggregate literature data (e.g., PubChem BioAssay) to identify trends in substituent effects. For example, ortho-substituted bromine may sterically hinder binding, reducing activity compared to para-substituted derivatives .

Q. How can researchers design experiments to evaluate the compound’s potential as a precursor in drug development?

- Methodological Answer :

- Derivatization Screening : React the carboxylic acid group with amines (e.g., via EDC/NHS coupling) to generate amide libraries. Test derivatives for solubility and bioavailability using Caco-2 cell permeability assays.

- In Silico Docking : Use AutoDock Vina to predict binding to disease-relevant targets (e.g., EGFR tyrosine kinase). Prioritize derivatives with docking scores < -8.0 kcal/mol for synthesis.

- Metabolic Stability Assays : Incubate the compound with human liver microsomes (HLMs) to assess CYP450-mediated degradation. Modify substituents (e.g., replace bromine with chlorine) if metabolic clearance is high .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.